![molecular formula C28H34N2O2 B6291199 9-(Dihexylamino)benzo[a]phenoxazin-5-one CAS No. 2622208-76-6](/img/structure/B6291199.png)
9-(Dihexylamino)benzo[a]phenoxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Dihexylamino)benzo[a]phenoxazin-5-one is a synthetic organic compound belonging to the phenoxazine family. This compound is known for its unique structural properties, which make it a valuable candidate for various scientific and industrial applications. Its molecular structure consists of a benzo[a]phenoxazin-5-one core with a dihexylamino substituent at the 9-position, contributing to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dihexylamino)benzo[a]phenoxazin-5-one typically involves the condensation of appropriate aromatic amines with benzo[a]phenoxazin-5-one derivatives. One common method includes the reaction of 9-chlorobenzo[a]phenoxazin-5-one with dihexylamine under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction is usually catalyzed by a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 9-(Dihexylamino)benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.
Substitution: The dihexylamino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted phenoxazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with varying functional groups.
Scientific Research Applications
9-(Dihexylamino)benzo[a]phenoxazin-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for studying molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking biological processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool for detecting specific biomolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 9-(Dihexylamino)benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound’s fluorescence properties allow it to bind to cellular components, enabling visualization and tracking. Its photodynamic activity is attributed to the generation of reactive oxygen species upon light activation, which can induce cell damage and apoptosis in targeted cells.
Comparison with Similar Compounds
9-(Diethylamino)benzo[a]phenoxazin-5-one: Known for its use as a fluorescent dye, similar to 9-(Dihexylamino)benzo[a]phenoxazin-5-one, but with different alkyl substituents.
Nile Red: A benzo[a]phenoxazone dye with a diethylamino substituent, widely used for staining lipids and cellular membranes.
Nile Blue A: Another phenoxazine derivative used for staining acidic organelles in cells.
Uniqueness: this compound stands out due to its longer alkyl chains, which can influence its solubility, photophysical properties, and interactions with biological systems. This makes it a versatile compound for specialized applications in various fields.
Properties
IUPAC Name |
9-(dihexylamino)benzo[a]phenoxazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O2/c1-3-5-7-11-17-30(18-12-8-6-4-2)21-15-16-24-26(19-21)32-27-20-25(31)22-13-9-10-14-23(22)28(27)29-24/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPVGFQBUSVSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


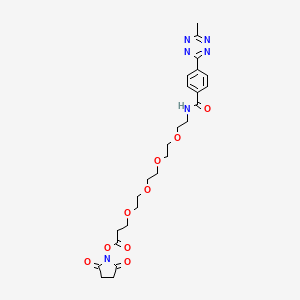
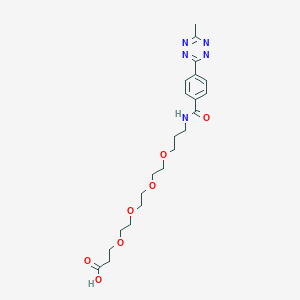
![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)
![2-hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide](/img/structure/B6291150.png)
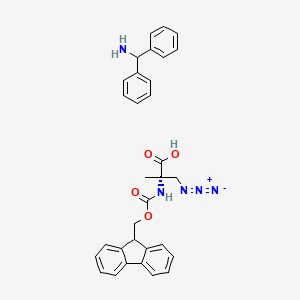
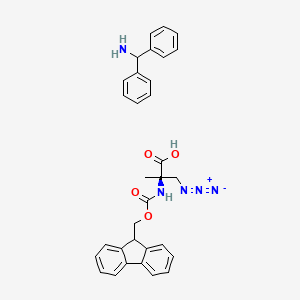

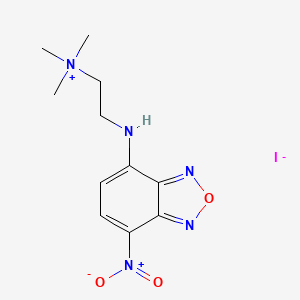
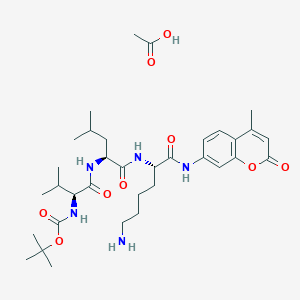

2](/img/structure/B6291215.png)
![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride](/img/structure/B6291222.png)
